molecular formula C24H24N4O3 B4079019 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide

Cat. No. B4079019
M. Wt: 416.5 g/mol
InChI Key: PPBCAQOJLLSIMU-UHFFFAOYSA-N
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide, also known as BPN, is a small molecule that has been extensively studied for its potential therapeutic applications. BPN belongs to the class of compounds known as nitrobenzamides, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit bacterial growth. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide. One potential area of research is the development of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide analogs with improved solubility and bioavailability. Another potential area of research is the investigation of the potential synergistic effects of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide and its potential therapeutic applications.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to have anti-inflammatory and antibacterial properties.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-24(22-8-4-5-9-23(22)28(30)31)25-20-10-12-21(13-11-20)27-16-14-26(15-17-27)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBCAQOJLLSIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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